ethyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate is a complex organic compound with a unique structure that includes a pyrano[4,3-b]pyran core
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer properties . These activities suggest that the compound may interact with its targets to modulate cellular processes and pathways.
Biochemical Pathways
Indole derivatives, which share a similar structure, have been found to influence a wide range of biological activities . This suggests that the compound may interact with multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The molecular weight of the compound is 31620 , which is within the range generally considered favorable for oral bioavailability
Result of Action
Similar compounds have been found to possess various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization and subsequent reactions to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The presence of amino and dichlorophenyl groups allows for substitution reactions, which can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups into the molecule.
Scientific Research Applications
Ethyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H-pyran-3-carboxylate
- Ethyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H-pyrano[4,3-b]pyran-3-carboxylate
Uniqueness
Ethyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate is unique due to its specific structural features, such as the pyrano[4,3-b]pyran core and the presence of both amino and dichlorophenyl groups.
Properties
IUPAC Name |
ethyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO5/c1-3-24-17(22)15-13(10-5-4-9(19)7-11(10)20)14-12(26-16(15)21)6-8(2)25-18(14)23/h4-7,13H,3,21H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REHFFLINFOINLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=C(C=C(C=C3)Cl)Cl)C(=O)OC(=C2)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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